Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate
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Description
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate, also known as MDICB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Bifunctional Catalysis in Hydrolysis
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate has been studied in the context of bifunctional catalysis. Research demonstrates its role in the hydrolysis of alkyl esters and alkyl amides, showcasing a cooperative catalytic action that is characteristic of carboxypeptidase A action. This is achieved by using dimethyl sulfoxide (DMSO) as the reaction medium, providing insights into mechanisms of model reactions and implications for the mechanism of carboxypeptidase A (Suh, Hwang, & Koh, 1990).
Electropolymerisation and Electrochromic Properties
The compound's derivative has been used in the synthesis and electrochemical study of a magenta polypyrrole derivatised with Methyl Red azo dye. This research contributes to understanding the electrochromic properties of polymer films, which are significant for applications in pH sensors (Almeida et al., 2017).
Synthesis of RNA and DNA-RNA Mixtures
The compound has also been utilized in the synthesis of protected ribonucleosides. Selective benzoylation of hydroxyl groups and conversion to methylphosphochloridites or methylphosphoamidites facilitate the synthesis of oligoribonucleotides on silica gel solid support. This approach offers a new pathway for the easy preparation and isolation of DNA and RNA mixtures (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Crystal Engineering
The compound's structural peculiarities, such as crystallizing with multiple molecules in the unit cell, have been studied under high pressure. This research highlights its potential in crystal engineering, demonstrating phase transitions under varying pressure conditions (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Antibacterial Activity and Docking Study
Some derivatives of the compound have shown notable antibacterial activity against various bacteria and fungi. These derivatives have been subjected to docking studies to understand their interaction within the active sites of target enzymes, showcasing their potential in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
properties
IUPAC Name |
methyl 2-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-8-9-13-11-20(2,26-18(23)15(13)10-12)19(24)21-16-7-5-4-6-14(16)17(22)25-3/h4-10H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKSVBLESQJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=CC=C3C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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